REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]12[CH2:12][CH2:11][C:8]([C:13]3NC4C(=O)N(CCC)C(=O)N(CCC)C=4N=3)([CH2:9][CH2:10]1)[CH2:7][CH2:6]2)=[O:4].C(=O)([O-])[O-].[K+].[K+].C(Br)[C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1.[OH2:44]>CN(C=O)C.C(OCC)(=O)C.CCCCCC>[CH2:1]([O:2][C:3]([C:5]12[CH2:6][CH2:7][C:8]([CH2:13][OH:44])([CH2:9][CH2:10]1)[CH2:11][CH2:12]2)=[O:4])[C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1 |f:1.2.3,7.8|
|
Name
|
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid
|
Quantity
|
24.8 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C12CCC(CC1)(CC2)C2=NC=1N(C(N(C(C1N2)=O)CCC)=O)CCC
|
Name
|
|
Quantity
|
950 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
ethyl acetate hexane
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated at 80° for 16 hr
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil, which
|
Type
|
WASH
|
Details
|
The mixture is washed with saline (2×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)C12CCC(CC1)(CC2)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |